molecular formula C7H7NO3 B1346613 2,6-Dihydroxybenzamide CAS No. 3147-50-0

2,6-Dihydroxybenzamide

Cat. No.: B1346613
CAS No.: 3147-50-0
M. Wt: 153.14 g/mol
InChI Key: WFIWHFWPQQSJDD-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring at positions 2 and 6, and an amide group at position 1. It is a derivative of benzamide and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzamide can be synthesized through several methods. One common method involves the reaction of 2,6-dihydroxybenzoic acid with ammonia or an amine under appropriate conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Esters.

Scientific Research Applications

2,6-Dihydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dihydroxybenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

    2,4-Dihydroxybenzamide: Similar structure but with hydroxyl groups at positions 2 and 4.

    3,5-Dihydroxybenzamide: Hydroxyl groups at positions 3 and 5.

    2,6-Dihydroxybenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness: 2,6-Dihydroxybenzamide is unique due to the specific positioning of its hydroxyl groups and the presence of an amide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,6-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIWHFWPQQSJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50185376
Record name 2,6-Dihydroxybenzamide
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Molecular Weight

153.14 g/mol
Source PubChem
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CAS No.

3147-50-0
Record name 2,6-Dihydroxybenzamide
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Record name 2,6-Dihydroxybenzamide
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Record name 2,6-Dihydroxybenzamide
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Record name 2,6-dihydroxybenzamide
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Synthesis routes and methods

Procedure details

The mixture of 2,6-dihydroxybenzoate (168 mg, 1.0 mmol) and 2M methylamine in THF (3 mL, 6.0 mmol) in a sealed tube was heated at 100° C. overnight. The reaction mixture was then concentrated under reduced pressure and purified by flash chromatography on silica gel with hexane/ethyl acetate (1:1) to provide the titled compound (67 mg) as white solid. MS (ESI(+)) m/e 168 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 12.57(bs, 2H), 8.82 (bs, 1H), 7.14 (t, J=8.1 Hz 1H), 6.35 (d, J=8.5 Hz, 2H), 2.85(d, J=4.7 Hz, 3H).
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analgesic and anti-inflammatory properties of 2,6-Dihydroxybenzamide and its derivatives?

A1: Research indicates that N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide (compound 1) and its acetylated derivative, N-(p-ethoxyphenyl)-2,6-diacetoxybenzamide (compound 2), exhibit notable analgesic and anti-inflammatory effects. []

    Q2: How do structural modifications of this compound derivatives influence their biological activity?

    A2: The studies highlight that structural modifications, specifically acetylation of the hydroxyl groups in the benzene ring, significantly impact the analgesic and anti-inflammatory activities of this compound derivatives. []

    • Acetylation: While compound 2 (acetylated derivative of 1) displayed superior analgesic activity compared to aspirin, the acetylation seemingly reduced the anti-inflammatory potency in comparison to the parent compound 1. [] This suggests that free hydroxyl groups in the benzene ring may be crucial for potent anti-inflammatory activity. Further investigation into the structure-activity relationship is required to understand the specific roles of these functional groups.

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